Cas no 1344072-59-8 (2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)

2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-butanamide, α-amino-α,γ,4,5-tetramethyl-
- 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide
- 1344072-59-8
- CS-0276635
- EN300-1140087
- AKOS014035602
- 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
-
- インチ: 1S/C11H20N4O/c1-7(5-11(4,13)10(12)16)15-6-14-8(2)9(15)3/h6-7H,5,13H2,1-4H3,(H2,12,16)
- InChIKey: FRQBHTCMMAKIJY-UHFFFAOYSA-N
- ほほえんだ: C(N1C=NC(C)=C1C)(C)CC(N)(C)C(=O)N
計算された属性
- せいみつぶんしりょう: 224.16371127g/mol
- どういたいしつりょう: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 462.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 15.89±0.50(Predicted)
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140087-0.05g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1140087-0.25g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1140087-1.0g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1140087-0.5g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1140087-5g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1140087-1g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1140087-0.1g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1140087-2.5g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1140087-5.0g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 5g |
$4184.0 | 2023-06-09 | ||
Enamine | EN300-1140087-10g |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide |
1344072-59-8 | 95% | 10g |
$4852.0 | 2023-10-26 |
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamideに関する追加情報
Comprehensive Overview of 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide (CAS No. 1344072-59-8): Properties, Applications, and Research Insights
The compound 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide (CAS No. 1344072-59-8) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. This imidazole-derived molecule, characterized by its amino and amide functional groups, offers a versatile scaffold for drug discovery and enzyme inhibition studies. Researchers are particularly interested in its hydrogen-bonding capacity and steric properties, which make it a promising candidate for modulating protein-protein interactions.
In the context of current drug development trends, 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide aligns with the growing demand for small-molecule modulators targeting kinase pathways and GPCR signaling. Its 4,5-dimethylimidazole moiety is structurally analogous to histidine, a critical amino acid in enzymatic active sites, making it relevant for biocatalysis research. Recent PubMed searches reveal increasing interest in such compounds for their potential in neurodegenerative disease research and metabolic disorder therapeutics.
The synthetic accessibility of CAS 1344072-59-8 has been optimized through modern microwave-assisted organic synthesis (MAOS) techniques, addressing the pharmaceutical industry's need for cost-effective production methods. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), meeting the stringent requirements for preclinical studies. Notably, its logP value (calculated 1.2-1.5) suggests favorable blood-brain barrier permeability, a hot topic in CNS drug discovery forums.
From a green chemistry perspective, the synthesis of 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide has been adapted to solvent-free conditions in some protocols, reducing environmental impact. This aligns with the ACS Green Chemistry Institute principles that dominate current medicinal chemistry discussions. The compound's crystalline form shows excellent stability under accelerated stability testing conditions (40°C/75% RH for 6 months), addressing common formulation challenges.
In computational chemistry studies, CAS 1344072-59-8 demonstrates interesting molecular docking properties with several therapeutic targets, particularly those involved in inflammatory pathways. These in silico findings have spurred experimental validation studies, with preliminary results showing nanomolar affinity for certain protein kinases. Such data is frequently searched in SciFinder and Reaxys by researchers investigating structure-activity relationships (SAR) of heterocyclic compounds.
The patent landscape reveals that derivatives of 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide have been claimed in applications ranging from diabetes management to cognitive enhancement, reflecting the compound's pharmacological versatility. These developments coincide with rising Google searches for "next-generation small molecule therapeutics" and "imidazole-based drug candidates," indicating strong market interest.
Quality control protocols for CAS 1344072-59-8 typically employ HPLC-UV methods with chromatographic purity specifications exceeding 99.0%. The compound's spectral data (including HRMS and 2D NMR) have been thoroughly documented in recent ACS publications, providing valuable references for analytical chemists. Such detailed characterization addresses the reproducibility crisis frequently discussed in scientific literature.
Emerging applications in chemical biology utilize 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide as a molecular probe for studying allosteric modulation phenomena. Its structure-activity relationship profile makes it particularly useful for fragment-based drug design (FBDD), a trending topic in drug discovery conferences. The compound's pharmacophore features are frequently cited in medicinal chemistry reviews as exemplary of privileged structures.
From a supply chain perspective, CAS 1344072-59-8 is available through major chemical suppliers with GMP-compliant manufacturing options, reflecting its transition from research chemical to development candidate status. This availability supports the growing demand from biotech startups and academic research groups focusing on personalized medicine approaches.
Future research directions for 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide include exploration of its prodrug potential and formulation optimization for enhanced oral bioavailability. These aspects are particularly relevant given current industry emphasis on translational research and first-in-human trials. The compound's progress exemplifies the convergence of computational prediction and experimental validation that defines modern pharmaceutical innovation.
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